Methyl 5-amino-1H-pyrrolo[2,3-B]pyridine-3-carboxylate
Description
Overview of Methyl 5-Amino-1H-Pyrrolo[2,3-B]Pyridine-3-Carboxylate
This compound (CAS: 1234616-01-3) is a heterocyclic aromatic compound with the molecular formula C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol. Its structure features a pyrrolo[2,3-b]pyridine core—a bicyclic system combining pyrrole and pyridine rings—substituted with an amino group at the 5-position and a methyl ester at the 3-position. The compound is classified as a 7-azaindole derivative, a class known for bioisosteric properties that mimic indole structures while offering enhanced metabolic stability and solubility. Key functional groups include:
- Amino group : Enhances hydrogen-bonding potential for biological interactions.
- Methyl ester : Provides a handle for further chemical modifications.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉N₃O₂ |
| Molecular Weight | 191.19 g/mol |
| CAS Number | 1234616-01-3 |
| SMILES | COC(=O)C1=CNC2=C1C=C(C=N2)N |
| Topological Polar SA | 89.3 Ų |
Historical Context and Discovery
The compound emerged in the early 2010s as part of efforts to develop kinase inhibitors and antiviral agents. Initial synthetic routes were reported in patents such as WO2009/042907, which described its preparation via reduction of nitro precursors using iron/ammonium chloride systems. Early applications focused on its role as a precursor for FGFR (fibroblast growth factor receptor) inhibitors, with compound optimization efforts highlighted in studies between 2015–2021. Its structural similarity to purine nucleotides drove interest in targeting ATP-binding domains of enzymes.
Relevance in Modern Chemical Research
This compound has become a cornerstone in:
- Medicinal Chemistry : As a building block for kinase inhibitors (e.g., FGFR1–3 inhibitors with IC₅₀ values <25 nM).
- Antiviral Development : Pyrrolopyridine derivatives exhibit activity against HIV-1 and respiratory syncytial virus (RSV).
- Material Science : Its π-conjugated system enables applications in organic semiconductors.
Recent advances in metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) have expanded its utility in synthesizing complex heterocycles.
Scope and Objectives of the Review
This review systematically addresses:
- Synthetic methodologies (e.g., nitro reduction, cyclization).
- Structural and electronic characteristics.
- Applications in drug discovery and materials science. Excluded are pharmacokinetic, toxicological, and dosage-related data to maintain focus on chemical and functional properties.
Properties
IUPAC Name |
methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)7-4-12-8-6(7)2-5(10)3-11-8/h2-4H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULRUGBWHKMLGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101207616 | |
| Record name | Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101207616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-01-3 | |
| Record name | Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101207616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Steps:
- Preparation of the precursor: The synthesis often begins with the formation of 5-amino-1-methyl-1H-pyrrole-2-carboxylic acid, which can be achieved through condensation reactions involving pyrrole and appropriate carboxylic acid derivatives.
- Esterification: The carboxylic acid intermediate is esterified with methanol in the presence of acid catalysts to produce methyl esters.
- Cyclization: The ester undergoes intramolecular cyclization, often facilitated by reagents such as carbodiimides or under microwave irradiation, to form the fused pyrrolo[2,3-b]pyridine ring system.
Example:
According to a synthesis pathway documented in a 2021 chemical synthesis database, the cyclization is achieved by reacting 5-amino-1-methyl-1H-pyrrole-2-carboxylic acid methyl ester with activating agents such as CDI (carbonyldiimidazole) or HOBt/EDC, under microwave irradiation at elevated temperatures (~150°C). This process yields the target compound with moderate to high efficiency.
Nucleophilic Substitution and Functional Group Transformations
Another prevalent method involves nucleophilic substitution reactions at specific positions of heterocyclic intermediates, followed by functional group modifications.
Methodology:
- Preparation of heterocyclic intermediates: Starting from 2-pyridinecarboxylic acids or derivatives, nucleophilic substitution introduces amino groups at the 5-position.
- Amine introduction: Under microwave-assisted conditions, amines are reacted with halogenated or activated heterocycles to afford amino derivatives.
- Esterification and final modifications: The amino derivatives are then esterified with methyl alcohol, often using acid catalysts, to produce methyl esters.
Research Findings:
A 2015 study demonstrated the use of microwave irradiation to facilitate nucleophilic substitution at the C4-position of pyrrolopyridine derivatives, followed by ester hydrolysis and subsequent amidation to yield the target compound.
Multi-step Synthetic Route Summary
| Step | Reagents & Conditions | Key Transformation | Yield & Notes |
|---|---|---|---|
| 1 | Pyridine derivative + amines | Nucleophilic substitution | Moderate to high yield |
| 2 | Esterification with methanol | Formation of methyl ester | Usually high yield |
| 3 | Cyclization with CDI or HOBt/EDC | Ring closure to form fused heterocycle | Variable, often optimized for high yield |
| 4 | Final purification | Isolation of methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | Purity >95% achievable |
Data Tables of Relevant Synthesis Conditions
Notes on Optimization and Challenges
- Reaction Conditions: Elevated temperatures (around 150°C) under microwave irradiation significantly accelerate cyclization and substitution steps.
- Purity & Yield: The use of microwave-assisted synthesis enhances yields and reduces reaction times, but purification remains critical to eliminate side products.
- Reagent Choice: Carbodiimide reagents (e.g., EDC) and coupling agents (HOBt) are preferred for amidation steps due to their efficiency and mild conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1H-pyrrolo[2,3-B]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolopyridine derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has been investigated for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Key Findings:
- Anticancer Activity: Research indicates that derivatives of pyrrolopyridine compounds exhibit anticancer properties. For example, studies have shown that modifications to the pyrrolopyridine scaffold can enhance activity against various cancer cell lines, making it a candidate for further drug development .
- Neurological Disorders: The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Its structural similarity to known neuroactive compounds allows for exploration in neuropharmacology .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the creation of complex molecular architectures.
Applications in Synthesis:
- Scaffold for Drug Development: this compound can be utilized as a scaffold for synthesizing new drug candidates. Its functional groups allow for various chemical modifications, enabling the design of compounds with tailored biological activities .
- Synthesis of Heterocycles: The compound can be used in reactions to form new heterocyclic compounds, which are essential in medicinal chemistry due to their prevalence in biologically active molecules .
Material Science
In material science, this compound's unique properties make it suitable for developing advanced materials.
Potential Uses:
- Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research is ongoing to explore its role in creating high-performance polymers .
- Nanotechnology: Its ability to form stable complexes with metal ions opens avenues for applications in nanotechnology, including the development of nanoscale devices and sensors .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 5-amino-1H-pyrrolo[2,3-B]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Structural and Electronic Differences
- This contrasts with halogenated analogs (e.g., -F, -Cl, -Br), which prioritize electron-withdrawing effects and lipophilicity .
- Trifluoromethyl Group : The -CF₃ substituent in the trifluoromethyl analog increases metabolic stability and resistance to oxidative degradation, making it valuable in drug design .
- Positional Isomerism : Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate demonstrates how substituent position affects steric and electronic properties. The chlorine at position 4 may hinder binding in sterically sensitive environments compared to position 5 .
Biological Activity
Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS No. 844639-52-7) is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C9H9N3O2
- Molecular Weight : 191.187 g/mol
- IUPAC Name : this compound
The compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse pharmacological activities. The presence of an amino group and a carboxylate moiety contributes to its potential interactions with biological targets.
Synthesis
The synthesis of this compound has been achieved through various methods, often involving the reaction of appropriate precursors under controlled conditions. One notable synthetic route involves the use of fluorinated electrophiles to introduce functional groups that enhance biological activity .
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antimicrobial properties. For example, compounds structurally related to this compound have shown effectiveness against various bacterial strains and fungi .
Anti-inflammatory Effects
Research has demonstrated that this compound may possess anti-inflammatory properties. In vitro assays have indicated that it can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. The IC50 values for related compounds suggest comparable potency to established anti-inflammatory drugs such as celecoxib .
Kinase Inhibition
This compound has also been explored for its potential as an inhibitor of specific kinases involved in cancer progression. For instance, it has been reported to inhibit SGK-1 kinase activity, which is implicated in various diseases including cancer .
Study on Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of several pyrrolo derivatives in animal models. The results indicated that this compound significantly reduced inflammation markers in carrageenan-induced paw edema models .
Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results showed promising activity with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant strains .
Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling followed by nitro reduction. For example, 5-bromo-3-nitro-pyrrolo[2,3-b]pyridine is reacted with arylboronic acids (e.g., 3-thienylboronic acid) using Pd catalysts and K₂CO₃ in toluene/EtOH, yielding 5-aryl-3-nitro intermediates. Subsequent hydrogenation with Raney Nickel under H₂ reduces the nitro group to an amine. The 3-amino intermediates are unstable and often derivatized in situ (e.g., via acylation with nicotinoyl chloride) to improve stability . Purification typically involves silica gel chromatography with gradients of dichloromethane/methanol or heptane/ethyl acetate. Yields range from 36% to 96% depending on substituents .
Q. How is the compound characterized spectroscopically?
1H NMR (300 MHz, DMSO-d₆) reveals aromatic protons (δ 8.89–7.22 ppm) and NH signals (δ 13.41 ppm), with coupling constants (J = 2.2–8.8 Hz) confirming substitution patterns. 13C NMR (75 MHz) shows carbonyl carbons (δ 163–165 ppm) and aromatic carbons (δ 152–113 ppm). High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., [M+H]+ 315.1237 for a nicotinamide derivative) . Deuterated DMSO is commonly used for solubility and signal resolution .
Q. What solvent systems are effective for purification?
Flash column chromatography with dichloromethane/ethyl acetate (90:10) or heptane/ethyl acetate (8:2) effectively separates intermediates. For polar derivatives, gradients of dichloromethane/methanol (98:2 to 90:10) are recommended .
Advanced Research Questions
Q. How can the instability of 3-amino-pyrrolo[2,3-b]pyridine intermediates be mitigated?
The 3-amino group is prone to oxidation and decomposition. Strategies include:
Q. What catalytic systems optimize 5-position functionalization?
Palladium catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids in toluene/EtOH at 105°C achieve efficient Suzuki coupling for 5-aryl derivatives. For alkynyl substituents, Sonogashira coupling using phenylacetylene and CuI/Pd(PPh₃)₂Cl₂ is effective . Yields improve with excess boronic acid (1.2 eq) and anhydrous conditions .
Q. How do substituents at the 3- and 5-positions influence pharmacological activity?
Structure-activity relationship (SAR) studies show:
- 3-Acylation : Nicotinamide derivatives (e.g., compound 8a ) enhance binding to kinase targets due to hydrogen-bonding interactions .
- 5-Aryl groups : Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability, while thienyl groups enhance solubility .
- Methyl ester at C-3 : Critical for cell permeability; hydrolysis to carboxylic acid reduces activity .
Q. What methods are used to evaluate biological activity?
- Kinase assays : ATP-competitive inhibition is measured via fluorescence polarization .
- Cellular assays : Antiproliferative activity in cancer cell lines (IC₅₀ values) using MTT or resazurin assays .
- Metabolic stability : Liver microsome studies assess esterase-mediated hydrolysis of the methyl ester .
Methodological Challenges and Solutions
Q. How to resolve contradictions in reported synthetic yields?
Discrepancies arise from reaction scale, catalyst purity, or intermediate stability. For reproducibility:
- Use rigorously dried solvents and degassed conditions for Pd-catalyzed reactions .
- Monitor reaction progress via TLC or LC-MS to avoid over-reduction or side reactions .
Q. What alternatives exist for hazardous reagents (e.g., Raney Nickel)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
